molecular formula C9H8BrN3O2 B5538210 2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide

2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B5538210
M. Wt: 270.08 g/mol
InChI Key: DGFPIMOYCKBLSX-LFYBBSHMSA-N
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Description

Synthesis Analysis

The synthesis of 2-[2-(2-Bromobenzylidene)hydrazino]-2-oxoacetamide derivatives often involves the reaction of acetophenones with hydrazinobenzoxazole in ethanol, among other methods. For example, new derivatives have been synthesized by reacting ortho or para substituted acetophenones with 2-hydrazinobenzoxazole, demonstrating the compound's versatile synthetic adaptability (Ersan, Nacak, Berkem, & Ozden, 1997).

Molecular Structure Analysis

The crystal structure of derivatives, such as 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole, has been determined, showing hydrogen-bonded dimers over centers of inversion, which highlights the intricate molecular architecture of these compounds (Wouters, Norberg, & Guccione, 2002).

Chemical Reactions and Properties

These compounds have shown to undergo various chemical reactions, including nucleophilic properties at sulfur atoms leading to S-methyl derivatives upon treatment with iodomethane, showcasing their reactive versatility (Gil, Reliquet, Reliquet, & Meslin, 1994).

Physical Properties Analysis

The physical properties, such as the solubility, melting point, and crystalline structure, of 2-[2-(2-Bromobenzylidene)hydrazino]-2-oxoacetamide derivatives, provide insight into their stability and applicability in different solvents and conditions. However, specific studies focusing solely on the physical properties of this exact compound were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical entities and stability under various conditions, play a crucial role in determining the applications of these compounds. For instance, their ability to form hydrogen-bonded dimers indicates potential for molecular recognition and self-assembly processes (Wouters, Norberg, & Guccione, 2002).

Scientific Research Applications

Optoelectronic Applications

  • Compounds such as halo-functionalized hydrazone derivatives have been synthesized and characterized, demonstrating significant potential applications for optoelectronic technology. Through computational and experimental studies, these compounds have shown superior properties in terms of nonlinear optical (NLO) characteristics compared to standard compounds, indicating their relevance in technological applications (Ali et al., 2020).

Antimicrobial Activities

  • Several studies have synthesized new compounds with varying structures, including those related to "2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide," and evaluated their antimicrobial activities. Some of these compounds showed significant antimicrobial as well as antifungal activities, potentially offering new leads towards the development of potent antimicrobial agents (Kumar & Mishra, 2015).

Structural and Reactivity Studies

  • The synthesis and characterization of such compounds also lead to the understanding of their structural parameters, reactivity, and stability. For instance, the energy gaps and global reactivity descriptors calculated from frontier molecular orbital (FMO) energies have provided insights into the stability and reactivity of these compounds, offering a foundation for further chemical studies and applications (Ali et al., 2020).

Synthesis of Novel Compounds

  • Research has also focused on the synthesis of novel compounds utilizing "2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide" and its derivatives for various applications, including the development of new drugs and materials. These studies involve not only the synthesis but also the characterization and evaluation of their potential applications, expanding the chemical and pharmaceutical industries' horizons (Kumar & Mishra, 2015).

Safety and Hazards

The safety data sheet for “2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide” is not available in the resources I found. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N'-[(E)-(2-bromophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c10-7-4-2-1-3-6(7)5-12-13-9(15)8(11)14/h1-5H,(H2,11,14)(H,13,15)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFPIMOYCKBLSX-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-2-oxoacetamide

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